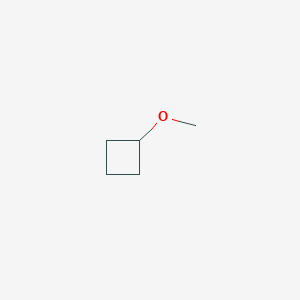

methoxycyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methoxycyclobutane is an organic compound with the molecular formula C₅H₁₀O It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a methoxy group (-OCH₃) This compound is also known as this compound Cyclobutane itself is a four-membered ring structure that exhibits significant ring strain due to its angular strain and torsional strain

Synthetic Routes and Reaction Conditions:

[2+2] Cycloaddition: One of the primary methods for synthesizing cyclobutane derivatives, including this compound, is the [2+2] cycloaddition reaction.

Dehalogenation of 1,4-Dihalobutanes: Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals such as zinc or sodium.

Industrial Production Methods:

- Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions using specialized reactors and controlled conditions to ensure high yields and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the methoxy group to a methyl group, resulting in cyclobutane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Nucleophiles: Common nucleophiles for substitution reactions include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products:

- Oxidation of this compound can yield cyclobutanone or cyclobutanol.

- Reduction can yield cyclobutane.

- Substitution can yield various cyclobutane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Methoxycyclobutane serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of more complex cyclobutane derivatives and natural products. The methoxy group enhances its reactivity, allowing it to participate in various chemical transformations, including:

- Oxidation : Produces cyclobutanone or cyclobutanol.

- Reduction : Yields cyclobutane.

- Substitution Reactions : Generates diverse cyclobutane derivatives depending on the nucleophile used.

Biological Applications

Potential Biological Activities

Research indicates that derivatives of this compound may exhibit significant biological activities, including antibacterial and antiviral properties. These derivatives are being studied for their potential therapeutic applications, making them of interest in pharmaceutical research.

Medicinal Chemistry

Drug Development

this compound and its derivatives are explored for their potential use in pharmaceuticals. Notably, some studies focus on their mechanisms of action related to enzyme interactions:

- CYP2D6 Inhibition : this compound has been shown to inhibit CYP2D6, an enzyme critical for the metabolism of many antidepressants and antipsychotics. This inhibition can lead to increased plasma levels of these drugs, necessitating careful dosage adjustments.

- CYP3A4 Activation : Research indicates that it may act as an activator of CYP3A4, which metabolizes approximately half of all pharmaceuticals, suggesting implications for drug clearance rates.

Industrial Uses

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and resins with specific characteristics.

Case Study 1: CYP2D6 Interaction

A study demonstrated that this compound significantly inhibits CYP2D6, impacting the metabolism of various medications. This finding underscores the importance of considering drug interactions when using this compound in therapeutic contexts.

Case Study 2: CYP3A4 Activation

Another investigation revealed that this compound acts as an activator for CYP3A4. This activation can enhance the clearance of certain drugs from the body, indicating its potential role in pharmacokinetics and drug formulation strategies.

Mécanisme D'action

The mechanism of action of methoxycyclobutane and its derivatives depends on the specific chemical reactions they undergo. In general, the methoxy group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved in these reactions can vary depending on the specific derivative and the conditions used.

Comparaison Avec Des Composés Similaires

Cyclopropane: A three-membered ring compound with significant ring strain and high reactivity.

Cyclopentane: A five-membered ring compound with less ring strain compared to cyclobutane.

Cyclohexane: A six-membered ring compound with minimal ring strain and high stability.

Uniqueness of Methoxycyclobutane:

- This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and properties. The methoxy group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .

Propriétés

Numéro CAS |

18593-33-4 |

|---|---|

Formule moléculaire |

C5H10O |

Poids moléculaire |

86.13 g/mol |

Nom IUPAC |

methoxycyclobutane |

InChI |

InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3 |

Clé InChI |

GDTFIRYHAYIXIP-UHFFFAOYSA-N |

SMILES |

COC1CCC1 |

SMILES canonique |

COC1CCC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.